ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate

Übersicht

Beschreibung

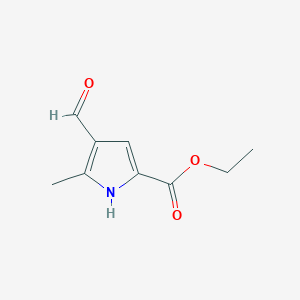

Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a pyrrole ring substituted with formyl, methyl, and ethyl ester groups, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with reagents such as dimethylformamide and phosphorus oxychloride. The reaction is carried out in a solvent like dichloromethane under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to a hydroxymethyl group.

Substitution: The methyl and formyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

Oxidation: Ethyl 4-carboxy-5-methyl-1H-pyrrole-2-carboxylate.

Reduction: Ethyl 4-hydroxymethyl-5-methyl-1H-pyrrole-2-carboxylate.

Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure with an additional methyl group at the 3-position.

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure with different substitution patterns.

Uniqueness

Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the formyl group at the 4-position and the methyl group at the 5-position allows for selective functionalization and interaction with biological targets, making it a valuable compound in research and industrial applications .

Biologische Aktivität

Ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis and Characterization

This compound can be synthesized through various methods, including the reaction of pyrrole derivatives with aldehydes. The synthesis typically involves the preparation of the pyrrole ring followed by functionalization at the 4-position with a formyl group and at the 2-position with a carboxylate moiety. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines, including melanoma and other carcinoma types. The compound's mechanism of action appears to involve:

- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the S phase, which is crucial for inhibiting cancer cell proliferation .

In a comparative study, the IC50 values of this compound were found to be comparable to standard chemotherapeutic agents, indicating its potential as a viable anticancer agent.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | SH-4 melanoma | ~44.63 | Apoptosis induction, S-phase arrest |

| Carboplatin | A549 carcinoma | ~18.2 | DNA crosslinking |

| Temozolomide | MDA-MB-468 | ~50 | Alkylating agent |

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , particularly against drug-resistant strains of Mycobacterium tuberculosis. Research indicates that it has a low minimum inhibitory concentration (MIC), suggesting its effectiveness in combating tuberculosis . The structure–activity relationship studies have shown that modifications on the pyrrole ring can enhance antimicrobial activity.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. SAR studies reveal that:

- Substituents on the Pyrrole Ring : Electron-withdrawing groups enhance activity against both cancer and microbial targets.

- Positioning of Functional Groups : The specific placement of formyl and carboxylic acid groups is critical for maintaining biological efficacy .

Case Study 1: Anticancer Evaluation

In a study evaluating various pyrrole derivatives, this compound was one of the most potent compounds tested. It showed selective toxicity towards melanoma cells while exhibiting low cytotoxicity towards normal fibroblasts (BALB 3T3), indicating a favorable therapeutic index .

Case Study 2: Antimicrobial Assessment

Another investigation focused on its efficacy against M. tuberculosis. The compound was tested in vitro and demonstrated significant activity against resistant strains with an MIC value lower than many existing treatments . This positions it as a promising candidate for further development in anti-TB therapies.

Eigenschaften

IUPAC Name |

ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-11)6(2)10-8/h4-5,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREKIHPINCBPHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(N1)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.